Avridine

Übersicht

Beschreibung

Avridin ist ein synthetisches lipoidales Amin, das für seine potenten immunmodulatorischen Eigenschaften bekannt ist. Es wurde umfassend für seine Rolle als Adjuvans in Impfstoffen untersucht und verstärkt die Immunantwort auf verschiedene Antigene. Avridin ist insbesondere für seine Fähigkeit bekannt, Arthritis in Rattenmodellen zu induzieren, was es zu einem wertvollen Werkzeug in der immunologischen Forschung macht .

Herstellungsmethoden

Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten . Industrielle Produktionsmethoden beinhalten häufig die Verwendung von großtechnischen Reaktoren und Reinigungsprozessen, um hochreines Avridin zu erhalten, das für Forschungs- und pharmazeutische Anwendungen geeignet ist .

Wissenschaftliche Forschungsanwendungen

Avridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Immunologie: Avridin wird als Adjuvans verwendet, um die Immunantwort in Impfstoffformulierungen zu verstärken.

Arthritis-Forschung: Avridin-induzierte Arthritis bei Ratten dient als Modell zur Untersuchung der Pathogenese und Behandlung von rheumatoider Arthritis.

Arzneimittelverabreichung: Avridin wird auf seine potenzielle Verwendung in Arzneimittelverabreichungssystemen untersucht, insbesondere zur Verbesserung der Verabreichung von Antigenen an Schleimhautoberflächen.

Wirkmechanismus

Avridin entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit dem Immunsystem. Es verbessert die Aufnahme und Retention von Antigenen in den lymphatischen Geweben der Schleimhaut, was zu einer stärkeren und nachhaltigeren Immunantwort führt. Der Mechanismus von Avridin beinhaltet die Aktivierung von Immunzellen, einschließlich T-Zellen und Makrophagen, und die Induktion der Zytokinproduktion. Dies führt zu einer verstärkten Immunantwort auf das verabreichte Antigen .

Wirkmechanismus

Target of Action

Avridine, also known as CP-20961, is a potent synthetic non-immunogenic adjuvant .

Mode of Action

It is known to act as an adjuvant, a substance that enhances the body’s immune response to an antigen . Adjuvants work by activating the immune system, which then responds more effectively to disease-causing organisms.

Result of Action

This compound is known to induce arthritis in most rat strains . This suggests that the compound’s action results in an inflammatory response, leading to the symptoms associated with arthritis.

Vorbereitungsmethoden

The reaction typically requires a solvent such as ethanol and is conducted under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and purification processes to obtain high-purity avridine suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Avridin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Avridin kann oxidiert werden, um entsprechende Oxide zu bilden, die seine immunmodulatorischen Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Avridin modifizieren, was sich möglicherweise auf seine biologische Aktivität auswirkt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Avridin ist einzigartig in seiner Struktur und seinen immunmodulatorischen Eigenschaften. Ähnliche Verbindungen umfassen:

Die Fähigkeit von Avridin, Immunantworten zu verstärken und Arthritis in Tiermodellen zu induzieren, unterscheidet es von diesen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug in der immunologischen und biomedizinischen Forschung.

Eigenschaften

IUPAC Name |

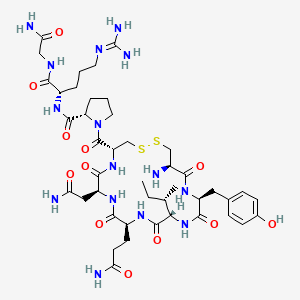

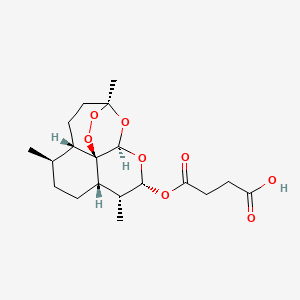

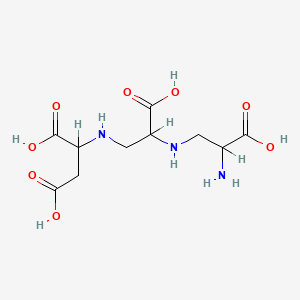

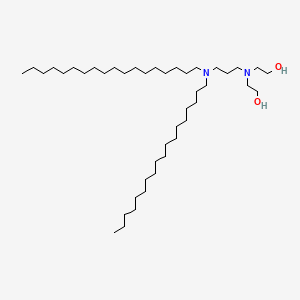

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRAKRZUCLRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H90N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189078 | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-20-6 | |

| Record name | Avridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Avridine exert its adjuvant effect?

A1: While the precise mechanism remains unclear, research suggests that this compound enhances the immune response to co-administered antigens. Studies indicate that this compound, especially when incorporated into liposomes, significantly enhances mucosal priming, leading to a more robust and long-lasting immune response. []

Q2: Does this compound directly interact with immune cells?

A2: this compound administration is associated with increased lymphocyte blastogenesis and enhanced neutrophil function, including phagocytosis and antibody-dependent cell-mediated cytotoxicity. [, ] This suggests a direct or indirect interaction with immune cells.

Q3: Can this compound modulate immune responses in immunosuppressed states?

A3: Research shows that this compound can enhance lymphocyte blastogenesis and neutrophil function even in dexamethasone-treated cattle, suggesting potential for counteracting immunosuppression. []

Q4: Does this compound induce interferon production?

A4: While this compound is recognized for its interferon-inducing properties [], some studies show no detectable interferon activity in specific experimental settings. [] This discrepancy suggests that interferon induction by this compound may be context-dependent and require further investigation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C41H86N2O2, and its molecular weight is 639.15 g/mol.

Q6: How is this compound typically formulated for research purposes?

A6: this compound is often formulated in liposomes for enhanced stability and delivery to target sites, particularly mucosal surfaces. [, ] Liposomal formulations have demonstrated superior adjuvant activity compared to this compound alone. []

Q7: In which disease models has this compound demonstrated efficacy as an adjuvant?

A7: this compound has shown promising results as an adjuvant in various animal models, including those for Newcastle disease virus [, , ], avian influenza virus [], infectious coryza [], and rabies virus [].

Q8: What is the role of this compound in arthritis research?

A8: this compound is a potent inducer of arthritis in rats, making it a valuable tool for studying rheumatoid arthritis. [, ] this compound-induced arthritis is T-cell dependent and influenced by both MHC and non-MHC genes, closely mirroring the complexities of human rheumatoid arthritis. [, ]

Q9: Can this compound's effects be modulated to treat inflammatory conditions like arthritis?

A9: Interestingly, studies suggest that high local concentrations of calprotectin, a protein released during inflammation, may partially protect against this compound-induced arthritis in rats. [] This finding hints at potential avenues for modulating this compound's effects to manage inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.